molecular formula C11H10O2 B027389 7-Methoxynaphthalen-1-ol CAS No. 67247-13-6

7-Methoxynaphthalen-1-ol

Cat. No. B027389
CAS RN: 67247-13-6
M. Wt: 174.2 g/mol
InChI Key: KUKJAAZDXZNNPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthalene derivatives often involves routes that can be adapted for 7-Methoxynaphthalen-1-ol. For example, the synthesis of 1,3-dihydroxynaphthalene has been explored through various methods, including alkaline fusion of naphthalene sulfonates and efficient dihydroxylation via photocatalytic oxidation, which could offer insights into analogous processes for 7-Methoxynaphthalen-1-ol (Zhang You-lan, 2005). These methods highlight the potential for eco-friendly and efficient synthesis routes relevant to 7-Methoxynaphthalen-1-ol.

Molecular Structure Analysis

The molecular structure of 7-Methoxynaphthalen-1-ol is characterized by the presence of a methoxy group (-OCH3) attached to a naphthalene ring, which influences its electronic and steric properties. Research on methoxylated lipids, such as those by Carballeira (2002), provides insight into how methoxy groups can affect lipid behavior and interactions, suggesting that the methoxy group in 7-Methoxynaphthalen-1-ol could similarly influence its chemical reactivity and physical properties (Carballeira, 2002).

Chemical Reactions and Properties

Chemical reactions involving methoxynaphthalenes, including those that could be applied to 7-Methoxynaphthalen-1-ol, often involve electrophilic aromatic substitution, oxidation, and reactions with nucleophiles. The presence of the methoxy group can activate the naphthalene ring towards electrophilic substitution, suggesting that 7-Methoxynaphthalen-1-ol could undergo similar reactions, which are crucial for further functionalization or incorporation into more complex molecules.

Physical Properties Analysis

The physical properties of 7-Methoxynaphthalen-1-ol, such as solubility, melting point, and boiling point, would be influenced by its methoxynaphthalene core. Methoxy groups generally increase solubility in organic solvents and could lower the melting point compared to the parent naphthalene compound. Studies on related compounds, like those by Liu et al. (2022), on the atmospheric reactivity of methoxyphenols, indicate that methoxylated compounds might exhibit distinctive volatilities and reactivities, relevant to understanding the physical behavior of 7-Methoxynaphthalen-1-ol (Liu, Chen, & Chen, 2022).

Scientific Research Applications

  • Natural Product Research : A study presents the conversion of 7-methoxy-3-benzylphthalides into 3-aryl-8-hydroxy-3,4-dihydroisocoumarins, highlighting India's potential in natural product research (Mali & Babu, 2013).

  • Biofungicide : 8-Methoxynaphthalen-1-ol, found in Diatrype palmicola MFLUCC 17-0313, demonstrates potential as a biofungicide for controlling the growth of Athelia rolfsii, the cause of Southern blight disease on tomatoes, without any phytotoxic effects (Tanapichatsakul et al., 2020).

  • Pharmaceutical Analysis : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid is effective in identifying biologically important thiols in pharmaceutical formulations by providing fluorescent adducts for separation and detection (Gatti et al., 1990).

  • Anticancer Research : Novel 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines exhibit moderate to high anticancer activity, particularly effective against MCF-7 and HepG2 cancer cell lines, by inhibiting tubulin polymerization (Liu et al., 2020).

  • Anti-inflammatory Potential : 2-Methoxynaphthalene derivatives have been studied for their potential as anti-inflammatory agents, with particular substitutions maintaining activity similar to known compounds (Cavrini et al., 1982).

  • Synthetic Organic Chemistry : A study demonstrates the successful synthesis of a naturally occurring methoxyphthalide derivative using regioselective lithiation and stereoselective carbonyl reduction techniques (Uemura et al., 1980).

Safety And Hazards

7-Methoxynaphthalen-1-ol is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

7-methoxynaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKJAAZDXZNNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344850
Record name 7-methoxynaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxynaphthalen-1-ol

CAS RN

67247-13-6
Record name 7-methoxynaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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